Methyl 4-(difluoromethoxy)-3-hydroxybenzoate
Description
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate (CAS: 1159429-52-3) is a benzoate derivative featuring a difluoromethoxy (-OCHF₂) group at the para position and a hydroxyl (-OH) group at the meta position of the aromatic ring. This compound is of interest in medicinal and agrochemical research due to the electronegative and lipophilic nature of the difluoromethoxy group, which may enhance metabolic stability and bioavailability compared to non-fluorinated analogs.
Synthetic routes for similar compounds, such as 4-(difluoromethoxy)-3-methoxybenzaldehyde (CAS: 151103-08-1), involve reactions like the substitution of dihydroxybenzaldehyde derivatives with methyl chlorodifluoroacetate in the presence of potassium carbonate and dimethylformamide (DMF) .
Properties
IUPAC Name |
methyl 4-(difluoromethoxy)-3-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O4/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYHAEKKPKGTPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OC(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 4-Hydroxy-3-Methoxybenzoate
The starting material, methyl 4-hydroxy-3-methoxybenzoate, is typically derived from 4-hydroxy-3-methoxybenzoic acid (vanillic acid). Esterification is achieved via acid-catalyzed reaction with methanol. For example, treatment of vanillic acid (10.0 g, 0.06 mol) with concentrated sulfuric acid (1.5 mL) in methanol (100 mL) under reflux for 6 hours yields the methyl ester in 98.8% yield.
Reaction Conditions :
Introduction of the Difluoromethoxy Group
The hydroxyl group at the 4-position undergoes nucleophilic substitution with sodium chlorodifluoroacetate (SCDA) to install the difluoromethoxy moiety. A representative procedure involves reacting methyl 4-hydroxy-3-methoxybenzoate (2.0 g, 0.013 mol) with SCDA (4.8 g, 0.031 mol) and cesium carbonate (72 mg, 0.018 mol) in a DMF/water (1:1) solvent system at 100°C for 3.5 hours. Acidic workup and purification by column chromatography afford methyl 4-(difluoromethoxy)-3-methoxybenzoate in 91% yield.
Key Data :
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Solvent : DMF/water (1:1)
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Base : Cs₂CO₃
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Temperature : 100°C
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Characterization : ¹H NMR (CDCl₃) δ 3.76 (s, 3H, OCH₃), 6.49 (t, J = 74.0 Hz, 1H, OCF₂H), 9.74 (s, 1H, CHO).
Demethylation of Methyl 4-(Difluoromethoxy)-3-Methoxybenzoate
Selective Demethylation of the 3-Methoxy Group
The 3-methoxy group is selectively cleaved using boron tribromide (BBr₃) in acetonitrile. A mixture of methyl 4-(difluoromethoxy)-3-methoxybenzoate (9.5 g, 40 mmol) and BBr₃ (20 g, 80 mmol) in acetonitrile (120 mL) is stirred at 40–45°C for 6–7 hours. After quenching with ice water and extraction, recrystallization from 90% ethanol yields methyl 4-(difluoromethoxy)-3-hydroxybenzoate as a solid in 61% yield.
Reaction Conditions :
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Solvent : Acetonitrile
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Reagent : BBr₃
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Temperature : 40–45°C
Alternative Synthetic Routes
Vilsmeier Reaction and Alkylation Strategy
A patent route for analogous compounds involves Vilsmeier formylation followed by alkylation. Starting with pyrocatechol, difluoromethylation at both hydroxyl positions yields 3,4-bis(difluoromethoxy)benzaldehyde. Selective removal of the 3-difluoromethoxy group using BBr₃ generates 3-hydroxy-4-difluoromethoxybenzaldehyde, which is oxidized to the carboxylic acid and esterified. While this route demonstrates functional group versatility, it requires multiple steps and offers lower overall yield (67% for key intermediates).
Protective Group Approach
Benzyl or allyl groups can protect hydroxyl groups during difluoromethylation. For instance, methyl 3-benzyloxy-4-methoxybenzoate may undergo SCDA-mediated substitution, followed by hydrogenolytic removal of the benzyl group. This method avoids competitive side reactions but introduces additional purification steps.
Optimization of Reaction Conditions
Solvent and Base Selection for Difluoromethylation
Polar aprotic solvents like DMF or THF are critical for facilitating the substitution reaction. Cs₂CO₃ outperforms weaker bases (e.g., Na₂CO₃) due to its ability to deprotonate the phenolic hydroxyl effectively. Mixed solvent systems (e.g., DMF/water) enhance reagent solubility and reaction homogeneity.
Demethylation Efficiency
BBr₃ achieves selective demethylation but requires strict moisture control. Alternative agents like AlCl₃ or HCl in dioxane may be explored, though they risk over-dealkylation or ester hydrolysis.
Comparative Analysis of Methods
| Method | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Difluoromethylation | 2 | 55% | High-yielding, minimal purification | Requires harsh demethylation conditions |
| Vilsmeier-Alkylation | 5 | 35% | Regioselective functionalization | Multi-step, low yield |
| Protective Group Strategy | 4 | 48% | Avoids competing reactions | Additional protection/deprotection steps |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the difluoromethoxy group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-(difluoromethoxy)-3-hydroxybenzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or modulation of enzyme activity and receptor signaling pathways, making it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 4-(difluoromethoxy)-3-hydroxybenzoate with structurally related compounds, emphasizing substituent effects on properties:
Key Findings from Comparative Studies
Physicochemical Properties
- Lipophilicity : The difluoromethoxy group (-OCHF₂) increases lipophilicity compared to methoxy (-OCH₃) or hydroxy (-OH) substituents, as seen in 4-(difluoromethoxy)-3-methoxybenzaldehyde (log P ~2.1) . This property is critical for membrane permeability in agrochemicals like flucythrinate .
- Solubility: Hydroxyl groups improve aqueous solubility, as observed in Methyl 4-(benzyloxy)-3-hydroxybenzoate, which is more soluble than its non-hydroxylated analogs .
Biological Activity
Methyl 4-(difluoromethoxy)-3-hydroxybenzoate is an organic compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 232.18 g/mol. The compound features a benzoate structure with a difluoromethoxy group, which enhances its chemical reactivity and biological activity.
Biological Activity Overview
Research has highlighted several key areas where this compound exhibits notable biological activity:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating various signaling pathways.
- Anti-cancer Properties : It interacts with the Transforming Growth Factor-beta 1 (TGF-β1) pathway, inhibiting epithelial-mesenchymal transition (EMT), a process associated with cancer progression and fibrosis.
This compound's mechanism primarily involves its ability to inhibit TGF-β1-induced EMT in cellular models. In vitro studies using A549 lung cancer cells demonstrated that the compound could significantly attenuate EMT markers, suggesting a potential role in cancer therapy .
In Vitro Studies
In vitro experiments have illustrated the efficacy of this compound in various cell lines:
- A549 Lung Cancer Cells : The compound effectively reduced markers associated with EMT, indicating its potential as an anti-cancer agent.
- Fibrosis Models : In models of pulmonary fibrosis, the compound exhibited protective effects against TGF-β1-induced fibrotic changes .
In Vivo Studies
In vivo studies have further supported these findings:
- Pulmonary Fibrosis Models : Administration of this compound demonstrated significant efficacy in reducing fibrotic development, suggesting its therapeutic potential in chronic lung diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-(trifluoromethoxy)-3-hydroxybenzoate | C10H9F3O4 | Contains trifluoromethoxy group |
| Methyl 4-(chloromethoxy)-3-hydroxybenzoate | C10H9ClO4 | Chlorine substituent alters reactivity |
| Methyl 4-(difluoroacetoxy)-3-hydroxybenzoate | C10H9F2O5 | Acetoxyl group introduces different reactivity |
The unique combination of difluoromethoxy and hydroxy groups in this compound may confer distinct biological activities compared to these analogs.
Future Directions
Further research is necessary to explore the pharmacokinetics and bioavailability of this compound. Understanding these aspects will be crucial for assessing its therapeutic potential in clinical settings.
Q & A
Q. What are effective synthetic routes for Methyl 4-(difluoromethoxy)-3-hydroxybenzoate, and how can intermediates be optimized?
- Methodological Answer : A plausible route involves halogenation or functional group interconversion of precursor molecules. For example, 4-(difluoromethoxy)-3-hydroxybenzaldehyde (a key intermediate) can undergo esterification with methanol under acid catalysis. Optimization may involve controlling reaction conditions (e.g., temperature, catalyst loading) to minimize side reactions like over-esterification or decomposition. Intermediate purity should be verified via HPLC or NMR . Table: Common Precursors and Reaction Conditions
| Precursor | Reaction Type | Key Conditions |
|---|---|---|
| 4-(Difluoromethoxy)aniline | Diazotization | Low temperature (<5°C) |
| 3-Hydroxybenzoic acid | Fluorination | Use of DAST or Deoxo-Fluor |
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer : Combine H/C NMR to confirm the ester group (δ ~3.9 ppm for methoxy protons) and hydroxyl/difluoromethoxy substituents. FT-IR can validate the carbonyl stretch (~1700 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For structural ambiguity, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) is recommended .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. If exposed, flush eyes with water for 15 minutes and wash skin with soap (avoid solvents that enhance absorption). Work in a fume hood to prevent inhalation. Toxicity data are limited, so treat it as a hazardous material and consult SDS for structurally similar compounds (e.g., 4-(Bromomethyl)benzaldehyde) .
Advanced Research Questions
Q. How do substituents (e.g., difluoromethoxy vs. methoxy) influence the compound’s bioactivity and metabolic stability?
- Methodological Answer : The difluoromethoxy group increases lipophilicity (logP) and metabolic stability compared to methoxy, as fluorine atoms reduce oxidative metabolism. Use in vitro assays (e.g., microsomal stability tests) to compare half-lives. Structure-activity relationship (SAR) studies can be guided by analogs like 4-Methoxy-3-(trifluoromethyl)benzyl alcohol, where trifluoromethyl groups enhance binding affinity . Table: Substituent Effects on Key Properties
| Substituent | logP Increase | Metabolic Stability (t) |
|---|---|---|
| -OCHF | +0.9 | >2 hours |
| -OCH | +0.3 | <1 hour |
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., protein concentration via Bradford assay ) or impurities. Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and validate compound purity via LC-MS. Cross-reference data with structurally related compounds, such as Ethyl 3-fluoro-4-hydroxybenzoate, which shows variability in antimicrobial activity depending on substitution patterns .
Q. What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effect of the difluoromethoxy group on the ester carbonyl’s electrophilicity. Compare Fukui indices for nucleophilic attack sites. Molecular dynamics simulations may also predict solvation effects in reaction media. Validate predictions with experimental kinetic studies under varying pH and solvent conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
